Methyltetrazine-PEG4-Maleimide is a specialized chemical compound utilized primarily in bioconjugation and click chemistry applications. It features a methyltetrazine moiety linked to a maleimide functional group through a polyethylene glycol (PEG) spacer. This structure enhances the compound's water solubility and reactivity, making it suitable for various biochemical applications, particularly in the labeling and modification of proteins, peptides, and other biomolecules.
Methyltetrazine-PEG4-Maleimide is classified as a small molecule with a molecular formula of C24H30N6O7 and a molecular weight of 514.53 g/mol. It is commercially available from several suppliers, including Kerafast, CD Bioparticles, AxisPharm, Chem-Impex, and others. The compound is typically sold in a red crystalline form with a purity greater than 95% as determined by high-performance liquid chromatography (HPLC) .
The synthesis of Methyltetrazine-PEG4-Maleimide generally involves the coupling of a methyltetrazine derivative with a maleimide functionalized PEG linker. This process can be achieved through various organic synthesis techniques that may include:
The technical details of the synthesis may vary depending on the specific reagents and conditions used, but the general approach focuses on ensuring high yields and purity while minimizing side reactions .
The molecular structure of Methyltetrazine-PEG4-Maleimide includes:
Methyltetrazine-PEG4-Maleimide participates in several key chemical reactions:
These reactions are characterized by their specificity and efficiency, making Methyltetrazine-PEG4-Maleimide an ideal candidate for various labeling applications .
The mechanism of action for Methyltetrazine-PEG4-Maleimide involves two primary steps:
The molecular architecture of Methyltetrazine-PEG4-Maleimide is defined by the formula C₂₄H₃₀N₆O₇, with a precise molecular weight of 514.53 g/mol. This configuration consists of a methyltetrazine aromatic system (C₅H₅N₄), a maleimide ring (C₄H₂O₂), and a PEG4 spacer (C₁₆H₃₂O₈) that connects these functional termini. The PEG4 segment comprises four repeating ethylene oxide units (-CH₂CH₂O-), creating a flexible 17-atom chain that provides spatial separation between conjugated entities. This structural arrangement is optimized to minimize steric interference during bioconjugation events while maintaining molecular stability [1] [3] [5].
Table 1: Atomic Composition of Methyltetrazine-PEG4-Maleimide
Element | Carbon | Hydrogen | Nitrogen | Oxygen |
---|---|---|---|---|
Count | 24 | 30 | 6 | 7 |
The compound features three functionally integrated units:
Methyltetrazine-PEG4-Maleimide presents as a red crystalline solid with distinctive handling and stability characteristics:
Table 2: Physicochemical Profile
Property | Specification |
---|---|
Appearance | Red crystalline solid |
Solubility | DMSO, DMF, THF, Chloroform, MeOH |
Storage | -20°C desiccated, protected from light |
Purity (HPLC) | >95% |
Thermal Stability | Stable to 90°C under inert atmosphere |
The strategic incorporation of methyltetrazine into bioconjugation reagents emerged from foundational work in inverse electron-demand Diels-Alder (IEDDA) chemistry. Blackman's 2008 report established tetrazine-trans-cyclooctene ligation as the fastest bioorthogonal reaction known, with second-order rate constants exceeding 3,000 M⁻¹s⁻¹ [2] [6]. This discovery catalyzed efforts to develop practical tetrazine conjugation tools. Early tetrazine reagents suffered from limited aqueous solubility and instability, restricting biological applications.
The integration of PEG spacers addressed these limitations through deliberate molecular engineering. The PEG4 linker in Methyltetrazine-PEG4-Maleimide specifically originated from efforts to balance hydrophilicity with minimal chain length. Compared to early methyltetrazine-amine derivatives requiring organic solvents for conjugation, the PEG4 variant enabled direct use in physiological buffers. This innovation expanded the scope of bioorthogonal chemistry to include sensitive proteins, antibodies, and live cell applications [2] [7] [8]. Commercial availability since approximately 2015 (CAS 1802908-02-6) standardized access, accelerating adoption in drug development and imaging [5] [10]. The reagent's evolution exemplifies rational design overcoming bioorthogonal chemistry's translational barriers.
Methyltetrazine-PEG4-Maleimide serves as a cornerstone in modular bioconjugation platforms due to its orthogonal reactivity and biomolecular compatibility. Its dual functionality enables sequential conjugation strategies:
This two-step approach revolutionizes pretargeting strategies. In antibody-based PET imaging, for example, a TCO-modified antibody accumulates at target sites (e.g., tumors) before administration of a short-lived ¹⁸F-labeled tetrazine derivative. The rapid IEDDA reaction enables high target-to-background ratios unattainable with direct radiolabeled antibodies. Research demonstrates tumor-to-muscle ratios of 5.33 using atezolizumab-TCO pretargeted with ¹⁸F-PEG12-Tz, significantly outperforming conventional methods [6].
Table 3: Bioconjugation Applications and Outcomes
Application | Conjugate Example | Performance Advantage |
---|---|---|
ImmunoPET Imaging | Atezolizumab-TCO/[¹⁸F]PEG12-Tz | Tumor:muscle = 5.33 vs. 2.39 (control) |
Antibody-Drug Conjugates | Trastuzumab-MMAE via tetrazine | Reduced off-target toxicity vs. direct conjugation |
PROTAC Synthesis | BRD4-targeting degrader | Improved solubility and cell permeability |
Hydrogel Functionalization | MAP scaffold modification | Spatially controlled cell signaling activation |
The PEG4 spacer critically enhances performance by:
Recent advances exploit these properties in microporous annealed particle (MAP) scaffolds for regenerative medicine, where controlled bioconjugation enables spatial patterning of signaling molecules within hydrogels [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7